molecular formula C18H19NO4S B2834771 2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid CAS No. 2193064-97-8

2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid

Cat. No.: B2834771
CAS No.: 2193064-97-8
M. Wt: 345.41
InChI Key: CRMYEDXUGOPLAP-UHFFFAOYSA-N
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Description

    Sulfonylation: The benzazepine core is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

  • Carboxylation:

      Carboxylation Reaction: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst.

  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the methylbenzenesulfonyl moiety, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

      Substitution: The benzazepine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

      Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

      Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and bases.

    Major Products:

      Oxidation Products: Sulfoxides and sulfones.

      Reduction Products: Sulfides.

      Substitution Products: Various substituted benzazepine derivatives.

    Chemistry:

      Catalysis: The compound can serve as a ligand in catalytic systems, influencing the reactivity and selectivity of metal-catalyzed reactions.

    Biology:

      Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Medicine:

      Pharmacological Activity: The compound’s structure suggests potential activity as a therapeutic agent, particularly in targeting neurological pathways.

    Industry:

      Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or mechanical properties.

    Mechanism of Action

    Target of Action

    Similar compounds have been shown to have anti-tumor activity , suggesting potential targets within cancer cell pathways.

    Mode of Action

    It’s known that the introduction of a sulfonyl group can increase the antiproliferative activity of similar compounds . This suggests that the compound may interact with its targets to inhibit cell proliferation, a key feature in its potential anti-tumor activity.

    Pharmacokinetics

    The presence of a sulfonyl group could potentially influence its bioavailability, as sulfonyl groups are known to enhance the solubility of certain compounds, thereby improving their absorption and distribution .

    Result of Action

    The compound’s potential anti-tumor activity suggests that its action results in the inhibition of cancer cell proliferation . This could be achieved through the induction of cell cycle arrest or apoptosis, common mechanisms of action for many anti-cancer drugs.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Benzazepine Core:

        Starting Material: A suitable precursor such as 2-aminobenzylamine.

        Cyclization Reaction: The precursor undergoes cyclization under acidic or basic conditions to form the benzazepine core.

    Comparison with Similar Compounds

      2-Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

      Sulfonyl-Substituted Compounds: Other compounds featuring sulfonyl groups attached to aromatic systems.

    Uniqueness:

      Structural Features: The combination of a benzazepine core with a methylbenzenesulfonyl group and a carboxylic acid group is unique, providing distinct chemical and biological properties.

      Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns compared to other similar compounds.

    Properties

    IUPAC Name

    2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydro-2-benzazepine-4-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-9,16H,10-12H2,1H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CRMYEDXUGOPLAP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C3C2)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19NO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    345.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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